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Compound of Interest

Compound Name: Propyl phenylacetate

Cat. No.: B1585323

Propyl Phenylacetate: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propyl
phenylacetate, a common fragrance and flavoring agent. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,
offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectral data for propyl phenylacetate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

Aromatic protons
7.35-7.20 m 5H

(CeH5s)
4.01 t 2H -O-CH2-CH2-CHs
3.59 S 2H -CH2-CsHs
1.63 sextet 2H -O-CH2-CH2-CHs
0.91 t 3H -O-CH2-CH2-CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm) Assignment

171.6 C=0 (Ester)

134.3 Aromatic C (Quaternary)
129.2 Aromatic CH

128.5 Aromatic CH

127.0 Aromatic CH

66.1 -O-CH2-

41.5 -CH2-Ph

21.9 -CH2-CHs

104 -CHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Assignment

3030 Aromatic C-H Stretch
2968, 2878 Aliphatic C-H Stretch
1735 C=0 (Ester) Stretch
1255, 1155 C-O (Ester) Stretch
748, 698 Aromatic C-H Bend

Mass Spectrometry (MS)

Assignment of Fragment

m/z Relative Intensity (%)
lon

91 99.99 [C7H7]* (Tropylium ion)
CsH7]* (Propyl cation) or

43 45.23 [CsHie]" (Propyl cation)
[CH3CO]J* (Acetyl cation)

92 20.63 [C7Hs]*

65 15.54 [CsHs]*

41 12.80 [CsHs]* (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of propyl phenylacetate (typically 5-25 mg for *H NMR and
50-100 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) to a
volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of an
internal standard, such as tetramethylsilane (TMS), is often added for chemical shift
referencing.
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e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The magnetic field is shimmed to achieve homogeneity.

o Data Acquisition:

o For H NMR, a pulse-acquire sequence is used. Key parameters include the spectral
width, acquisition time, and relaxation delay. Multiple scans are typically acquired and
averaged to improve the signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the
spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A
sufficient relaxation delay is crucial for quantitative analysis, especially for quaternary
carbons.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce
the frequency-domain spectrum. Phase and baseline corrections are applied, and the
chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like propyl phenylacetate, the neat (undiluted)
liquid is analyzed. A thin film of the liquid is placed between two salt plates (e.g., NaCl or
KBr), which are transparent to infrared radiation.[1] Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the
ATR crystal.[1]

¢ Instrument Setup: A background spectrum of the empty sample holder (or clean salt
plates/ATR crystal) is recorded. The spectral range is typically set from 4000 to 400 cm™1,

o Data Acquisition: The prepared sample is placed in the instrument's sample compartment,
and the infrared spectrum is recorded. Multiple scans are averaged to enhance the signal-to-
noise ratio. The instrument software automatically ratios the sample spectrum to the
background spectrum to produce the final transmittance or absorbance spectrum.

o Spectral Interpretation: The characteristic absorption bands are identified and assigned to
the corresponding functional group vibrations.
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Mass Spectrometry (MS)

o Sample Introduction and Separation (GC-MS): Propyl phenylacetate is typically introduced
into the mass spectrometer via a gas chromatograph (GC). A small volume of a dilute
solution of the sample in a volatile solvent is injected into the GC. The sample is vaporized
and carried by an inert gas through a capillary column, which separates it from any
impurities. The instrument used for the provided data was a HITACHI M-80B.[1]

« lonization: As the separated compound elutes from the GC column, it enters the ion source
of the mass spectrometer. Electron lonization (EIl) is a common method, where the sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them
to ionize and fragment.[1]

o Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their
mass-to-charge ratio (m/z).

o Detection and Spectrum Generation: A detector records the abundance of each ion at a
specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of
relative ion intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the relationship between the different spectroscopic
techniques and the structural information they provide for propyl phenylacetate.
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Spectroscopic Analysis of Propyl Phenylacetate

Propyl Phenylacetate

C11H1402

Provides structural connectivity |Identifies functional groups Determines molecular weight and fragmentation

NMR IR

Nuclear Magnetic Resonance

Infrared Spectroscopy

C=0 Stretch (1735 cm™?) Molecular lon (m/z 178)
C-O Stretch (1255, 1155 cm™1) Tropylium lon (m/z 91)
Aromatic/Aliphatic C-H Propyl/Acetyl Fragment (m/z 43)
V
H NMR 13C NMR
IR_Data MS_Data
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-CHs (0.91 ppm)

C=0 (171.6 ppm)

Aromatic C (134.3-127.0 ppm)
-O-CHa- (66.1 ppm)
-CH2-Ph (41.5 ppm)

Alkyl C (21.9, 10.4 ppm)

H_NMR_Data C_NMR_Data

Click to download full resolution via product page

Caption: Relationship between spectroscopic methods and structural elucidation of propyl
phenylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Propyl phenylacetate spectral data (NMR, IR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585323#propyl-phenylacetate-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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